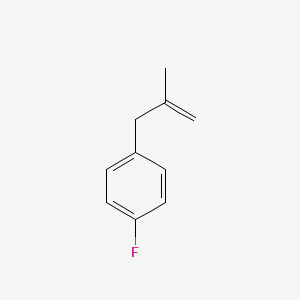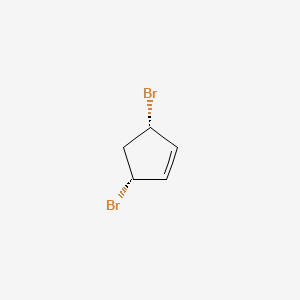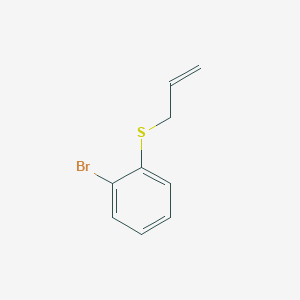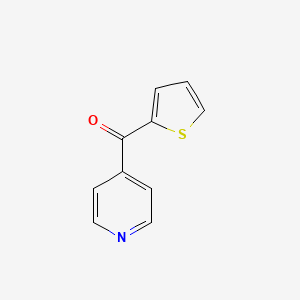
4-(2-Thenoyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Thenoyl)pyridine, also known as pyridin-4-yl (1H-1lambda3-thiophen-2-yl)methanone, is a chemical compound with the CAS number 21314-80-7 . It has a molecular weight of 190.25 .
Molecular Structure Analysis
The InChI code for 4-(2-Thenoyl)pyridine is 1S/C10H8NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7,13H . This indicates that the molecule consists of a pyridine ring attached to a thiophene ring via a carbonyl group .科学的研究の応用
Synthesis of Novel Polyimides
Researchers have developed novel polyimides derived from aromatic dianhydride monomers and aromatic diamines, incorporating pyridine moieties into the polymer chain. These polyimides exhibit remarkable solubility in aprotic solvents, good thermal stability, and excellent mechanical properties. Their low dielectric constants make them potential materials for electronic applications (Wang et al., 2006).
Functionalization of Pyridine C–H Bonds
The selective transformation of the 4-position of pyridine scaffolds has been achieved through reactions with heterocyclic phosphonium salts. This approach facilitates the creation of diverse pyridine derivatives, enhancing their utility in pharmaceuticals, ligands for metal complexes, and battery technologies (Dolewski et al., 2017).
Ligand-modulated Catalysis
The Pd(OAc)2/pyridine system demonstrates efficient catalysis for the oxidation of alcohols with molecular oxygen. Pyridine plays a dual role by promoting aerobic oxidation of palladium(0) and influencing the oxidation process of alcohol by palladium(II), showcasing a versatile application in oxidation reactions (Steinhoff & Stahl, 2002).
Creation of Substituted Pyridines
Employing 3,4-pyridynes, researchers have developed a method for efficiently accessing di- and tri-substituted pyridines. This method leverages regioselectivity in nucleophilic addition and cycloaddition reactions, facilitated by proximal substituents, to produce highly decorated pyridine derivatives. This strategy enhances the synthesis of compounds containing the medicinally relevant pyridine heterocycle (Goetz & Garg, 2012).
Magnetic and Optical Properties of Lanthanide Clusters
A novel family of nonanuclear lanthanide clusters exhibiting unique magnetic and optical properties has been synthesized using pyridine derivatives. These clusters display single-molecule magnetism and intense photoluminescence, contributing to the development of materials with dual functional properties (Alexandropoulos et al., 2011).
Electrochemical CO2 Reduction
Poly(4-vinylpyridine) electrodes have been demonstrated to catalyze the reduction of CO2 at low overpotentials, similar to pyridinium catalysts. This study highlights the potential application of pyridine-containing polymers in artificial photosynthesis and CO2 reduction technologies (Jeong et al., 2017).
特性
IUPAC Name |
pyridin-4-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEFLWVQQBTZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thenoyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

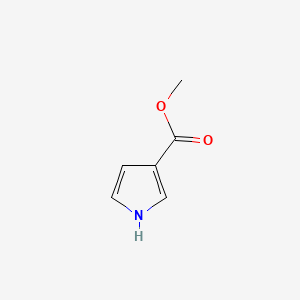
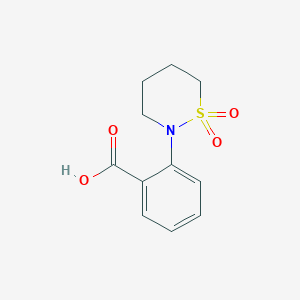
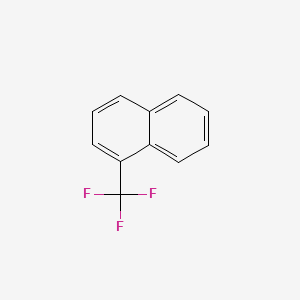
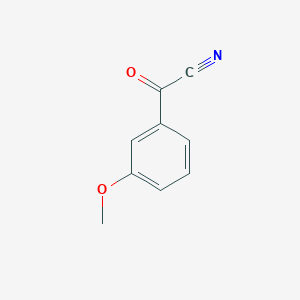
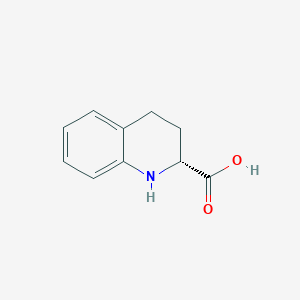
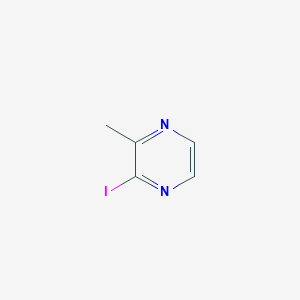
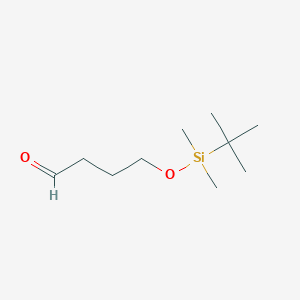
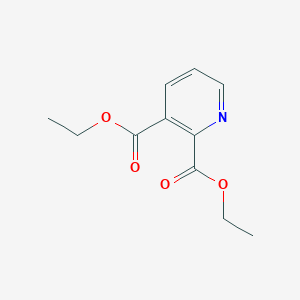
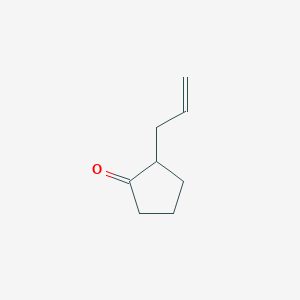
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
